molecular formula C19H30O3 B081056 16alpha-Hydroxyetiocholanolone CAS No. 14167-50-1

16alpha-Hydroxyetiocholanolone

Cat. No. B081056
CAS RN: 14167-50-1
M. Wt: 306.4 g/mol
InChI Key: HLQYTKUIIJTNHH-NMTBMHBSSA-N
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Description

16alpha-Hydroxyetiocholanolone is a metabolite of 16alpha-hydroxydehydroisoandrosterone (16alpha-DHEA) and androstenedione . It is used in scientific research due to its unique properties and interactions with biological systems.


Molecular Structure Analysis

The molecular formula of 16alpha-Hydroxyetiocholanolone is C19H30O3, and its molecular weight is 306.44 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 16alpha-Hydroxyetiocholanolone .


Physical And Chemical Properties Analysis

16alpha-Hydroxyetiocholanolone has a predicted boiling point of 454.7±45.0 °C and a predicted density of 1.158±0.06 g/cm3 . It is soluble in acetonitrile, ethanol, and methanol, and it forms a crystalline solid .

Scientific Research Applications

Biological Significance and Immunomodulatory Effects

16alpha-Hydroxydehydroepiandrosterone, a precursor of fetal 16alpha-hydroxylated estrogens, plays a crucial role during pregnancy, with its serum levels used as biochemical markers for fetal well-being. However, in adults, elevated levels of 16-hydroxylated estrogens have been associated with an increased risk of cancer and certain systemic autoimmune diseases. Interestingly, the immunomodulatory effects of dehydroepiandrosterone (DHEA) and its metabolites, particularly the 7-hydroxysteroids formed concurrently with 16-hydroxylation, are believed to be potent immunoprotective agents. Understanding the true role of 16alpha-hydroxydehydroepiandrosterone and other 16-hydroxysteroids of the 3beta-hydroxy-5-ene series is essential due to their significant biological implications (Hampl & Stárka, 2000).

Effects on Bone, Uterus, and Serum Cholesterol

16alpha-Hydroxyestrone, an estrogen metabolite, has been linked to increased bone density in postmenopausal women. Studies on animal models have demonstrated that long-term exposure to 16alpha-hydroxyestrone can act as an estrogen agonist on bone, significantly influencing bone formation and resorption. Furthermore, it has shown to lower serum cholesterol and partially act as an estrogen agonist on uterine weight and epithelial cell height. These findings suggest its role in potentially lowering the risk of postmenopausal osteoporosis and influencing cholesterol levels, which could have broader implications for women's health (Lotinun, Westerlind, Kennedy, & Turner, 2003).

Catalytic Activity in Hormone Metabolism

Human cytochrome P450 3A7 exhibits a distinct high catalytic activity specifically for the 16alpha-hydroxylation of estrone, a process crucial in the formation of hormonally active and potentially mutagenic 16alpha-hydroxylated estrogens. This activity raises the possibility of CYP3A7 playing a significant role in the local and systemic formation of procarcinogenic 16alpha-hydroxyestrone, especially in women. Understanding the differential hydroxylation activities of CYP3A7 for estrone and estradiol provides valuable insights into the metabolic pathways and potential risks associated with the formation of 16alpha-hydroxylated estrogen metabolites (Lee, Conney, & Zhu, 2003).

properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14+,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQYTKUIIJTNHH-NMTBMHBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459952
Record name 16alpha-Hydroxyetiocholanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Hydroxyetiocholanolone

CAS RN

14167-50-1, 14167-49-8
Record name 16α-Hydroxyetiocholanolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14167-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16alpha-Hydroxyetiocholanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Hydroxyetiocholanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.ALPHA.-HYDROXYETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B81719Q742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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